1-(2-fluorophenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea
Description
This urea derivative features a 2-fluorophenyl group linked via a urea bridge to a 4-substituted phenyl ring bearing a pyrrolo[1,2-a]imidazole moiety. The pyrroloimidazole core is synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid at 100 °C for 16 hours, yielding 86% of the heterocycle (LC-MS: m/z 108.95 [MH+]) . The urea linkage is likely formed through carbamate intermediates, as seen in analogous syntheses involving aryl carbamates and amino-imidazoline hydrobromides .
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c20-15-4-1-2-5-16(15)23-19(25)22-14-9-7-13(8-10-14)17-12-21-18-6-3-11-24(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMVDOVJJVFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolo[1,2-a]imidazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl groups: This step may involve Suzuki coupling or other cross-coupling reactions.
Introduction of the urea moiety: This can be done by reacting an amine intermediate with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential as an enzyme inhibitor or receptor antagonist.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2-fluorophenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Urea-Imidazole Motifs
1-(2-Amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea
- Molecular Formula : C₁₆H₁₄FN₅O
- Key Features: Contains a 2-fluorophenylurea group tethered to a 2-amino-4-phenylimidazole. Unlike the target compound, this lacks the pyrroloimidazole system, instead utilizing a simpler imidazole ring.
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas
- Key Features: These derivatives incorporate a triazole-substituted phenyl group and an imidazolidinone ring. The trifluoromethoxy group enhances lipophilicity, while the imidazolidinone introduces rigidity. However, the absence of a fused bicyclic system (e.g., pyrroloimidazole) may limit π-π stacking interactions .
Pyrroloimidazole-Containing Derivatives
N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,3-Benzothiazole-2-carboxamide
- Molecular Formula : C₂₀H₁₆N₄OS
- Key Features: Shares the pyrroloimidazole core but replaces the urea linker with a benzothiazole carboxamide.
1-Methyl-N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide
- Molecular Formula : C₁₆H₁₇N₅O₂S
- Key Features: Retains the pyrroloimidazole-phenyl scaffold but substitutes urea with a sulfonamide-imidazole group.
Comparative Structural Analysis Table
Key Structural and Functional Insights
Substitution with benzothiazole or sulfonamide groups (e.g., ) introduces distinct electronic profiles, affecting solubility and target engagement.
Role of Substituents: Fluorine at the ortho position (2-fluorophenyl) may influence steric interactions and metabolic stability compared to para-substituted analogs (e.g., 4-fluorophenyl in ). Urea vs. Sulfonamide/Carboxamide: Urea linkers offer hydrogen-bond donor/acceptor versatility, while sulfonamides increase acidity and solubility .
Synthetic Accessibility: The pyrroloimidazole core is efficiently synthesized via formic acid-mediated cyclization , whereas imidazolidinone-based analogs require multistep reactions with carbamates .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolo[1,2-a]imidazole core in this compound?
The pyrrolo[1,2-a]imidazole moiety can be synthesized via cyclization reactions. For example, heating N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine with formic acid at 100°C for 16 hours yields the bicyclic core in 86% efficiency . Key parameters include solvent choice (formic acid acts as both solvent and catalyst) and reaction time. LC-MS (ES+) with m/z 108.95 [MH+] confirms intermediate formation .
Q. How can the urea linkage be optimized to enhance stability?
The urea group is typically formed via reaction of an isocyanate with an amine. To minimize side reactions (e.g., hydrolysis), use anhydrous conditions and catalysts like DMAP. Structural analogs (e.g., 1-(2-fluorophenyl)urea derivatives) show stability in polar aprotic solvents such as DMF or THF . Purity can be monitored via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, urea NH signals at δ 8.5–9.0 ppm) .
- LC-MS : ESI+ mode detects the molecular ion (e.g., m/z 359.1 for C₁₆H₁₄FN₅O) and fragments .
- IR : Urea carbonyl stretching at ~1650–1700 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl group influence binding affinity in target proteins?
The electron-withdrawing fluorine atom enhances π-π stacking with aromatic residues (e.g., in kinase active sites). Comparative studies with non-fluorinated analogs show a 3–5× decrease in inhibitory activity, suggesting fluorine’s role in electrostatic interactions . Molecular docking (PDB: 34X) reveals fluorine’s proximity to His57 in serine proteases .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurity profiles or assay conditions. Strategies include:
- Purity Assessment : Use orthogonal methods (HPLC, NMR, elemental analysis) to rule out impurities >98% .
- Assay Standardization : Compare IC₅₀ values under consistent pH (7.4), temperature (37°C), and buffer systems (PBS vs. HEPES) .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may confound results .
Q. How can SAR studies guide modifications to the pyrroloimidazole-phenyl region?
Replace the phenyl ring with heterocycles (e.g., pyridine) to modulate solubility and target engagement .
Q. What are the challenges in scaling up the synthesis, and how are they addressed?
- Low Yield in Cyclization : Optimize stoichiometry (1:1.2 amine:formic acid) and use microwave-assisted synthesis to reduce time from 16 to 4 hours .
- Purification Issues : Replace column chromatography with recrystallization (methanol/water) for the urea intermediate .
- Byproduct Formation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
Data Interpretation and Validation
Q. How to differentiate between off-target effects and true mechanism of action?
- Proteomic Profiling : Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify binding partners .
- CRISPR Knockout Models : Validate target dependency by comparing activity in WT vs. KO cell lines .
- Kinase Panel Screening : Test against 468 kinases (e.g., DiscoverX) to assess selectivity .
Q. What computational tools predict metabolic liabilities of this compound?
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify sites of oxidation (e.g., pyrroloimidazole C7) .
- Glucuronidation : MetaSite models highlight risks at the urea NH group .
Tables for Key Data
Q. Table 1: Synthetic Yield Optimization
| Step | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrroloimidazole formation | Formic acid, 100°C, 16h | 86 | 95 |
| Urea coupling | DMF, RT, 12h | 72 | 98 |
| Final recrystallization | Methanol/water | 90 | 99.5 |
Q. Table 2: Comparative Bioactivity
| Analog | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent compound | None | 12 | Kinase X |
| Analog A | C3-Br | 6 | Kinase X |
| Analog B | N1-Me | 15 | Kinase X |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
